2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide
Overview
Description
2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide, also known as Memantine, is a compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1960s and has since been investigated for its effects on neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Scientific Research Applications
2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects, reduce neuronal damage, and improve cognitive function. This compound has been approved by the FDA for the treatment of moderate to severe Alzheimer's disease. It has also been investigated for its potential use in the treatment of Parkinson's disease, epilepsy, and traumatic brain injury.
Mechanism of Action
2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide acts as a non-competitive NMDA receptor antagonist. It binds to the receptor in a voltage-dependent manner, blocking the influx of calcium ions into the cell. This mechanism of action is thought to reduce excitotoxicity and neuronal damage. This compound also acts on other neurotransmitter systems, including the cholinergic system, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. This compound has also been shown to increase the expression of neurotrophic factors, which are important for neuronal growth and survival. In addition, this compound has been shown to improve cognitive function and reduce behavioral deficits in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide is that it has a relatively low toxicity profile. It has been shown to be well-tolerated in both animal and human studies. This compound is also relatively easy to administer, as it can be given orally or intravenously. However, one limitation of this compound is that it can be expensive to produce, which may limit its availability for research purposes.
Future Directions
There are a number of future directions for 2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide research. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of interest is the development of new formulations of this compound that may improve its efficacy or reduce its side effects. Finally, there is interest in investigating the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications in neurological disorders. It has a unique mechanism of action and has been shown to have a number of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are a number of future directions for this compound research, which may lead to new treatments for neurological disorders.
Properties
IUPAC Name |
2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-22-17-5-3-2-4-16(17)20-18(21)12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXCNNYJWXDIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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